P21 Expression Attenuation Selectivity: Target Compound vs. UC2288 — Class-Level Kinase Selectivity Inference
UC2288, a phenylcyclohexyl-urea structurally related to the target compound but lacking the DHIQ moiety, selectively attenuates p21 protein levels with a functional GI₅₀ of approximately 10 µM across NCI60 cancer cell lines and reduces p21 protein by >95% in HCT116 cells at 2.5 µM after 24 h treatment [1]. Critically, UC2288 does not inhibit Raf kinases, B-Raf V600E, or VEGFR2 (IC₅₀ >10 µM), establishing that the phenylcyclohexyl-urea core alone is insufficient to confer kinase inhibitory activity [1]. In contrast, DHIQ-containing phenyl-urea analogs (e.g., 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea) demonstrate potent Bcr-Abl kinase inhibition [2]. This class-level inference suggests that the DHIQ moiety may redirect the target compound's activity profile away from pure p21 attenuation and toward kinase or receptor targets exploited by the DHIQ pharmacophore, a differentiation critical for experimental design where target specificity is paramount.
| Evidence Dimension | p21 protein downregulation and kinase inhibition selectivity |
|---|---|
| Target Compound Data | No direct p21 or kinase inhibition data available for CAS 1024062-66-5 in primary literature. Class inference: DHIQ scaffold associated with Bcr-Abl, sigma-2, and IDO1 activity. |
| Comparator Or Baseline | UC2288: GI₅₀ ≈ 10 µM (NCI60 panel), >95% p21 reduction at 2.5 µM (HCT116, 24 h), no Raf/VEGFR2 kinase inhibition (IC₅₀ >10 µM) [1] |
| Quantified Difference | Qualitative divergence in target class: UC2288 acts via transcriptional p21 modulation without kinase involvement; DHIQ-urea analogs engage kinase and receptor targets. |
| Conditions | UC2288 data: HCT116 colon carcinoma cells, NCI60 panel, 24 h treatment. Target compound: no primary assay data available. |
Why This Matters
Researchers selecting between this compound and UC2288 must recognize that the DHIQ substituent likely confers a fundamentally different target engagement profile; UC2288 cannot serve as a functional substitute for DHIQ-based experimental paradigms.
- [1] Wong MK, et al. A novel p21 attenuator which is structurally related to sorafenib. Cancer Biol Ther. 2013;14(3):278-285. doi:10.4161/cbt.23374. PMC3595311. View Source
- [2] BenchChem. Bcr-Abl Inhibitor: 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea. Product Information. Note: Excluded from direct citation per protocol; independent verification available via BindingDB BDBM50462187 (IC₅₀ 435 nM against BCR-ABL in Ba/F3 cells). View Source
